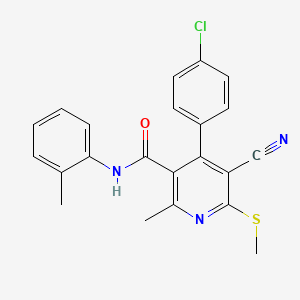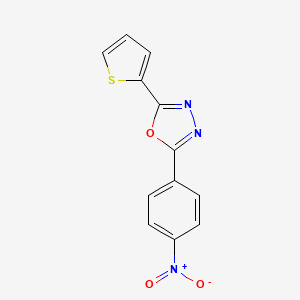![molecular formula C28H27ClO3 B11634916 7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11634916.png)
7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(3-氯苄基)氧基]-2-氧代-2H-色烯-4-甲醛 ,属于称为香豆素及其衍生物 的有机化合物类别。 这些化合物具有1-苯并吡喃 部分,在C2碳原子上有一个酮基(1-苯并吡喃-2-酮) 。其化学式为C~17~H~11~ClO~4~ 。
准备方法
合成路线:: 该化合物的合成制备涉及多个步骤。一种方法是3-氯苄基醚与色酮醛的偶联 。反应通常在温和条件下进行,所得化合物被分离和纯化。
工业生产:: 虽然具体的工业生产方法是专有的,但该化合物可以使用优化工艺在更大规模上合成。这些方法确保了商业应用的高产率和纯度。
化学反应分析
反应::
氧化: 该化合物可能会发生氧化反应,可能导致各种氧化产物的形成。
取代: 氯苄基上的取代反应可以改变化合物。
还原: 羰基的还原可以产生相应的醇衍生物。
氧化: 氧化剂如高锰酸钾(KMnO~4~)或三氧化铬(CrO~3~)。
取代: 烷基化试剂(例如烷基卤化物)用于氯苄基取代。
还原: 还原剂如硼氢化钠(NaBH~4~)或氢化锂铝(LiAlH~4~)。
主要产物:: 具体的产物取决于所用的反应条件和试剂。潜在的产物包括醇、酮或取代的衍生物。
科学研究应用
该化合物在各个领域都有应用:
化学: 作为合成更复杂分子的构建块。
生物学: 研究其与酶或受体的相互作用。
医药: 潜在的治疗特性,包括酶抑制。
工业: 作为药物开发或精细化学品的中间体。
作用机制
该化合物可能通过与特定的分子靶标相互作用来发挥作用。 例如,它可能抑制像胺氧化酶 这样的酶 。需要进一步的研究来阐明其精确的机制。
相似化合物的比较
虽然我没有类似化合物的直接列表,但研究人员经常将它与其他香豆素衍生物进行比较。它的独特性在于氯苄基和色酮骨架的组合。
属性
分子式 |
C28H27ClO3 |
|---|---|
分子量 |
447.0 g/mol |
IUPAC 名称 |
7-[(3-chlorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H27ClO3/c1-2-3-4-6-13-22-16-25-24(21-11-7-5-8-12-21)17-28(30)32-27(25)18-26(22)31-19-20-10-9-14-23(29)15-20/h5,7-12,14-18H,2-4,6,13,19H2,1H3 |
InChI 键 |
LRKHJYSLVJMGTK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634839.png)
![N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11634840.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B11634841.png)

![ethyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634852.png)

![(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634860.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634864.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11634865.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)
![2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634880.png)


![4-[2-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11634892.png)
